4-acetyl-N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide
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Overview
Description
4-acetyl-N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of an acetyl group, a benzothiazole moiety, and a pyridinylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzothiazole Core: This can be achieved by cyclization of appropriate thiourea derivatives with halogenated aromatic compounds under acidic conditions.
Acetylation: Introduction of the acetyl group can be done using acetic anhydride in the presence of a catalyst such as pyridine.
Coupling with Pyridinylmethyl Group: This step may involve the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to link the benzothiazole core with the pyridinylmethyl group.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the above synthetic routes to enhance yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions may target the benzothiazole ring or the acetyl group, potentially forming alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology
In biological research, it might be investigated for its potential as an enzyme inhibitor or receptor modulator. Studies could focus on its interaction with specific proteins or nucleic acids.
Medicine
Medicinal applications could include its use as a lead compound in drug discovery, particularly for diseases where modulation of specific biological pathways is beneficial.
Industry
In industry, it might find applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-acetyl-N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, altering their activity. This interaction could involve binding to the active site or allosteric sites, leading to inhibition or activation of the target protein.
Comparison with Similar Compounds
Similar Compounds
4-acetyl-N-(benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide: Lacks the methyl group on the benzothiazole ring.
4-acetyl-N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide: Has a different position of the nitrogen in the pyridine ring.
Uniqueness
The presence of the methyl group on the benzothiazole ring and the specific positioning of the pyridinylmethyl group may confer unique properties to 4-acetyl-N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide, such as altered binding affinity or selectivity for biological targets.
Properties
IUPAC Name |
4-acetyl-N-(6-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O2S/c1-15-5-10-20-21(12-15)29-23(25-20)26(14-17-4-3-11-24-13-17)22(28)19-8-6-18(7-9-19)16(2)27/h3-13H,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSRWQZLOSBBHFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)C4=CC=C(C=C4)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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